2',3',5'-Tri-O-acetylinosine

Nucleoside synthesis 6-Halopurine ribosides Phosphonium intermediate

The peracetylated inosine 2',3',5'-Tri-O-acetylinosine stands out for its balanced stability and reactivity, enabling high-yield 6-halopurine riboside synthesis (e.g., 96% chloro-derivative), Pd-catalyzed cross-couplings, and a three-step adenosine route. Its acetyl esters ensure organic solubility and prevent side reactions at the 2',3',5' hydroxyls, offering clear advantages over unprotected inosine or bulkier protecting groups. Essential for medicinal chemistry, antiviral/anticancer agent development, and stereospecific glycosylation.

Molecular Formula C₁₆H₁₈N₄O₈
Molecular Weight 394.34
CAS No. 3181-38-2
Cat. No. B1139654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-acetylinosine
CAS3181-38-2
SynonymsNSC 66386
Molecular FormulaC₁₆H₁₈N₄O₈
Molecular Weight394.34
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3',5'-Tri-O-acetylinosine CAS 3181-38-2: Essential Protected Inosine Intermediate for Nucleoside Synthesis and 6-Substituted Purine Ribosides


2',3',5'-Tri-O-acetylinosine (CAS 3181-38-2) is a peracetylated derivative of the naturally occurring nucleoside inosine, wherein all three hydroxyl groups of the ribose moiety (2', 3', and 5' positions) are protected with acetyl esters [1]. This compound serves as a critical synthetic intermediate in nucleoside chemistry, enabling the preparation of 6-substituted purine ribosides that are otherwise challenging to access from unprotected inosine [2]. With a molecular formula of C16H18N4O8, molecular weight of 394.34 g/mol, melting point of 234-236 °C, and commercial availability at purities up to 99% by HPLC , it is a well-characterized building block routinely employed in medicinal chemistry, antiviral and anticancer agent development, and oligonucleotide research .

Why 2',3',5'-Tri-O-acetylinosine Cannot Be Replaced by Unprotected Inosine or Alternative Acyl-Protected Derivatives in Key Synthetic Pathways


Attempts to substitute 2',3',5'-Tri-O-acetylinosine with unprotected inosine or alternative acyl-protected derivatives (e.g., benzoyl-protected inosine) fail in several well-documented synthetic contexts. Unprotected inosine suffers from poor solubility in organic solvents and undergoes undesired side reactions at the 2', 3', and 5' hydroxyl groups during C6 functionalization and glycosylation reactions [1]. Conversely, bulkier protecting groups such as benzoyl esters, while offering stability, introduce steric hindrance that can impede nucleophilic substitution at the purine C6 position and complicate selective deprotection strategies [2]. The acetyl protection strategy uniquely balances three requirements: (1) sufficient stability during C6 halogenation and subsequent nucleophilic displacement; (2) adequate lipophilicity (LogP -0.5565 to 0.09) to enable organic-phase reactions while retaining some aqueous compatibility for two-phase systems [3]; and (3) facile deprotection under mild basic or acidic conditions to regenerate the parent inosine or yield the desired 6-substituted product .

Quantitative Differentiation Evidence: 2',3',5'-Tri-O-acetylinosine vs. Comparators in Key Synthetic Applications


Synthesis of 6-Chloropurine Riboside: 96% Yield from 2',3',5'-Tri-O-acetylinosine vs. Unprotected Inosine

2',3',5'-Tri-O-acetylinosine undergoes facile conversion to 6-chloropurine riboside in 96% yield when treated with hexamethylphosphorous triamide (HMPT) and an organic chloride source, proceeding through a phosphonium intermediate [1]. This represents a substantial improvement over direct halogenation of unprotected inosine, which is not feasible due to competing side reactions at unprotected hydroxyls. The same methodology applied to 2',3',5'-tri-O-acetylinosine with N-bromosuccinimide/LiBr yields 6-bromopurine riboside in 79% yield [1].

Nucleoside synthesis 6-Halopurine ribosides Phosphonium intermediate HMPT-mediated halogenation

Synthesis of Adenosine from Inosine: 50% Overall Yield via 2',3',5'-Tri-O-acetylinosine Intermediate

A three-step synthetic route from inosine to adenosine proceeds via 2',3',5'-Tri-O-acetylinosine as the essential intermediate. Inosine is first acetylated with acetic anhydride to produce 2',3',5'-Triacetylinosine, which is then reacted with Vilsmeier reagent to yield 6-chloro-2',3',5'-triacetyl-9-β-D-ribofuranosyl-purine, followed by treatment with NH3-CH3OH to afford adenosine in up to 50% overall yield [1]. This pathway is not accessible without the acetyl protection step, as direct chlorination of unprotected inosine would lead to degradation and multiple side products.

Adenosine synthesis Vilsmeier reagent Inosine-to-adenosine conversion Chlorination-amination sequence

Stereospecific Glucosylation at N1 of Inosine: Enabling Access to Cyclic IDP-Ribose Analogs

2',3',5'-Tri-O-acetylinosine serves as the substrate for stereospecific glucosylation at the N1 position of the hypoxanthine base, achieved via direct coupling with 1-α-bromoglucose to yield exclusively β-configured 1-(β-D-glucosyl)-inosine [1]. Unprotected inosine cannot be used in this transformation due to competing O-glycosylation at the ribose hydroxyls. The resulting 1-(β-D-glucosyl)-inosine was subsequently phosphorylated and evaluated in intramolecular pyrophosphate bond formation for cyclic IDP-ribose analog development [1].

Glucosylation Cyclic IDP-ribose analogs β-Configuration selectivity Mitsunobu glycosylation

Synthesis of 2-Phenylaminoadenosine: Acetyl Protection Enables Preparation of Coronary Vasodilator Lead Compound

2-Phenylaminoadenosine, a compound demonstrating both strong coronary vasodilating potency and prolonged duration of effect, was prepared via 2-phenylamino-2',3',5'-tri-O-acetylinosine as the key protected intermediate. The acetylated intermediate was synthesized by acetylation of 2-phenylaminoinosine with acetyl chloride in acetic acid [1]. This protection strategy enabled subsequent transformations that would be incompatible with free hydroxyl groups. In contrast, 2',3',5'-Tri-O-benzoylinosine (molecular weight 580.55) would be substantially bulkier and would require more forcing deprotection conditions, potentially degrading the acid-labile purine glycosidic bond [2].

2-Substituted adenosines Coronary vasodilator 2-Phenylaminoinosine acetylation Nucleoside drug leads

C6 Functionalization Divergence: One Substrate Enables Three Distinct Nucleoside Analogs via Halide Selection

2',3',5'-Tri-O-acetylinosine is uniquely positioned as a divergent intermediate: treatment with HMPT and different halide sources enables the preparation of three distinct nucleoside analogs—6-chloropurine riboside, 6-bromopurine riboside, and N6,N6-dimethyladenosine—from a single protected substrate [1]. The major product is determined by halide identity and reaction temperature. This divergent utility is not achievable with unprotected inosine due to the incompatibility of free hydroxyls with the phosphonium intermediate chemistry, nor with alternative protected forms that may not be stable to the reaction conditions [1].

C6 substitution N6,N6-dimethyladenosine Divergent synthesis HMPT methodology

Optimal Research and Industrial Application Scenarios for 2',3',5'-Tri-O-acetylinosine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 6-Substituted Purine Riboside Libraries via Divergent C6 Halogenation

2',3',5'-Tri-O-acetylinosine is the substrate of choice for generating 6-halopurine ribosides (96% yield for 6-chloro, 79% yield for 6-bromo) via HMPT-mediated halogenation [1]. These 6-halopurine intermediates are ideal substrates for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse aryl, alkynyl, and amino substituents at the purine C6 position. The acetyl protection remains intact during these transformations and can be removed under mild conditions after coupling. This route is preferred over starting from commercially available 6-chloropurine riboside (which is typically 2-3× more expensive than inosine-derived material) and enables custom C6 functionalization not available from off-the-shelf building blocks.

Chemical Process Development: Inosine-to-Adenosine Conversion as Fermentation Alternative

For laboratories or production facilities seeking a chemical route to adenosine that avoids dependence on fermentation-derived material, 2',3',5'-Tri-O-acetylinosine is the critical intermediate in the established three-step sequence yielding up to 50% overall adenosine from inosine [1]. This route uses inexpensive reagents (acetic anhydride, Vilsmeier reagent, methanolic ammonia) and avoids the complex purification and supply chain variability associated with fermentation. The process is particularly valuable for generating adenosine with specific isotopic labeling (e.g., 13C, 15N) or for producing adenosine analogs where fermentation is not applicable.

Calcium Signaling Research: Synthesis of Glucosylated Cyclic IDP-Ribose Analogs

2',3',5'-Tri-O-acetylinosine enables stereospecific N1-glucosylation via direct coupling with 1-α-bromoglucose to yield exclusively β-configured 1-(β-D-glucosyl)-inosine [1]. This intermediate is essential for preparing glucosylated analogs of cyclic IDP-ribose, a key second messenger in intracellular calcium mobilization. The acetyl protection strategy prevents competing O-glycosylation that would occur with unprotected inosine, ensuring regio- and stereochemical purity of the final product. This application is specifically relevant to researchers investigating Ca2+ signaling pathways, ADP-ribosyl cyclase (CD38) enzymology, and the development of cADPR-based pharmacological tools.

Cardiovascular Drug Discovery: Preparation of 2-Substituted Adenosine Derivatives

2',3',5'-Tri-O-acetylinosine-derived intermediates, particularly 2-phenylamino-2',3',5'-tri-O-acetylinosine, serve as key precursors to 2-substituted adenosines with demonstrated coronary vasodilating activity and prolonged duration of effect [1]. The acetyl protection is preferable to bulkier benzoyl protection (molecular weight 580.55 vs. 394.34) for subsequent transformations, as the reduced steric hindrance facilitates nucleophilic substitution reactions and enables milder deprotection conditions that preserve the acid-sensitive purine glycosidic bond [2]. This application is most relevant for medicinal chemistry programs targeting adenosine receptor modulators, cardiovascular therapeutics, and related purinergic signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',3',5'-Tri-O-acetylinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.